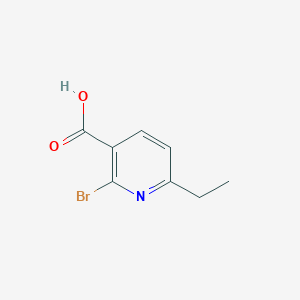![molecular formula C10H18BrN3O2S B12312236 5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide involves the formation of the thieno[3,4-d]imidazole ring system. This can be achieved through a series of steps including cyclization and functional group transformations. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thieno ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the thieno[3,4-d]imidazole ring system, such as sulfoxides, sulfones, and substituted amines .
Wissenschaftliche Forschungsanwendungen
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a reversible inhibitor of nitric oxide synthase, making it useful in studies related to nitric oxide signaling.
Medicine: Investigated for its potential neuroprotective effects, particularly in conditions involving hypoxia-induced cell damage.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of nitric oxide synthase (NOS) enzymes. By binding to the active site of NOS, it prevents the conversion of L-arginine to nitric oxide, thereby modulating nitric oxide levels in biological systems. This mechanism is particularly relevant in the context of neuroprotection, where excessive nitric oxide production can lead to cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin derivative used in biochemical assays.
Desthiobiotin: A biotin analog with similar binding properties but lacking the sulfur atom.
Uniqueness
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide is unique due to its reversible inhibition of NOS enzymes, which is not a characteristic shared by biotin or its other derivatives. This makes it particularly valuable in research focused on nitric oxide signaling and related pathways .
Eigenschaften
Molekularformel |
C10H18BrN3O2S |
|---|---|
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide |
InChI |
InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H |
InChI-Schlüssel |
JKIJLCYOCQWMQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


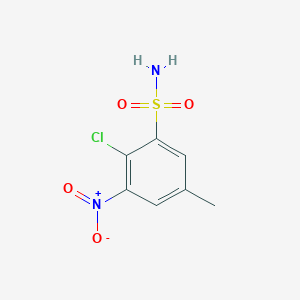
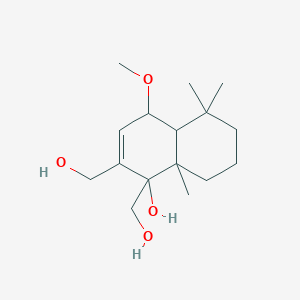
![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
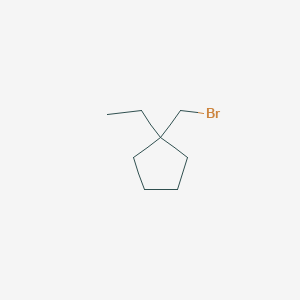

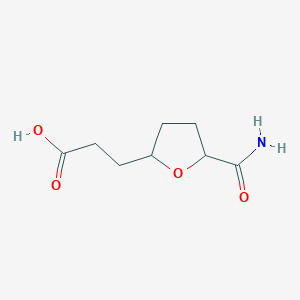
![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)

![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
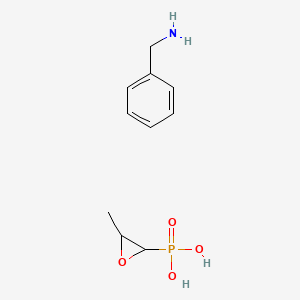
![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)
![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
